Cas no 2137539-81-0 (N-({6-aminobicyclo[3.2.0]heptan-3-yl}methyl)-3-methylbutanamide)
![N-({6-aminobicyclo[3.2.0]heptan-3-yl}methyl)-3-methylbutanamide structure](https://www.kuujia.com/scimg/cas/2137539-81-0x500.png)
N-({6-aminobicyclo[3.2.0]heptan-3-yl}methyl)-3-methylbutanamide Chemical and Physical Properties
Names and Identifiers
-
- N-({6-aminobicyclo[3.2.0]heptan-3-yl}methyl)-3-methylbutanamide
- 2137539-81-0
- EN300-737762
-
- Inchi: 1S/C13H24N2O/c1-8(2)3-13(16)15-7-9-4-10-6-12(14)11(10)5-9/h8-12H,3-7,14H2,1-2H3,(H,15,16)
- InChI Key: IZRPCCHUYRCNMU-UHFFFAOYSA-N
- SMILES: O=C(CC(C)C)NCC1CC2CC(C2C1)N
Computed Properties
- Exact Mass: 224.188863393g/mol
- Monoisotopic Mass: 224.188863393g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 265
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 4
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 55.1Ų
N-({6-aminobicyclo[3.2.0]heptan-3-yl}methyl)-3-methylbutanamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-737762-10.0g |
N-({6-aminobicyclo[3.2.0]heptan-3-yl}methyl)-3-methylbutanamide |
2137539-81-0 | 95.0% | 10.0g |
$7250.0 | 2025-03-11 | |
Enamine | EN300-737762-0.25g |
N-({6-aminobicyclo[3.2.0]heptan-3-yl}methyl)-3-methylbutanamide |
2137539-81-0 | 95.0% | 0.25g |
$1551.0 | 2025-03-11 | |
Enamine | EN300-737762-5.0g |
N-({6-aminobicyclo[3.2.0]heptan-3-yl}methyl)-3-methylbutanamide |
2137539-81-0 | 95.0% | 5.0g |
$4890.0 | 2025-03-11 | |
Enamine | EN300-737762-0.05g |
N-({6-aminobicyclo[3.2.0]heptan-3-yl}methyl)-3-methylbutanamide |
2137539-81-0 | 95.0% | 0.05g |
$1417.0 | 2025-03-11 | |
Enamine | EN300-737762-0.1g |
N-({6-aminobicyclo[3.2.0]heptan-3-yl}methyl)-3-methylbutanamide |
2137539-81-0 | 95.0% | 0.1g |
$1484.0 | 2025-03-11 | |
Enamine | EN300-737762-0.5g |
N-({6-aminobicyclo[3.2.0]heptan-3-yl}methyl)-3-methylbutanamide |
2137539-81-0 | 95.0% | 0.5g |
$1619.0 | 2025-03-11 | |
Enamine | EN300-737762-2.5g |
N-({6-aminobicyclo[3.2.0]heptan-3-yl}methyl)-3-methylbutanamide |
2137539-81-0 | 95.0% | 2.5g |
$3304.0 | 2025-03-11 | |
Enamine | EN300-737762-1.0g |
N-({6-aminobicyclo[3.2.0]heptan-3-yl}methyl)-3-methylbutanamide |
2137539-81-0 | 95.0% | 1.0g |
$1686.0 | 2025-03-11 |
N-({6-aminobicyclo[3.2.0]heptan-3-yl}methyl)-3-methylbutanamide Related Literature
-
Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725
-
Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797
-
Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923
-
4. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820
-
C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463
Additional information on N-({6-aminobicyclo[3.2.0]heptan-3-yl}methyl)-3-methylbutanamide
Professional Introduction to N-({6-aminobicyclo[3.2.0]heptan-3-ylmethyl}-3-methylbutanamide and CAS No. 2137539-81-0)
N-({6-aminobicyclo[3.2.0]heptan-3-ylmethyl}-3-methylbutanamide) is a compound of significant interest in the field of pharmaceutical chemistry, characterized by its unique structural framework and potential biological activities. This compound, identified by the CAS number 2137539-81-0, has garnered attention due to its complex bicyclic structure and the presence of functional groups that may contribute to its pharmacological properties. The study of such molecules is crucial for the development of novel therapeutic agents, particularly in the context of addressing complex diseases that require targeted interventions.
The structural motif of N-({6-aminobicyclo[3.2.0]heptan-3-ylmethyl}-3-methylbutanamide) incorporates a bicyclo[3.2.0]heptane core, which is a rare structural feature in medicinal chemistry. This bicyclic system imparts rigidity to the molecule, potentially influencing its binding affinity and selectivity when interacting with biological targets. The presence of an amide group and a tertiary amine further enhances the compound's complexity, offering multiple sites for functionalization and interaction with biological systems.
In recent years, there has been a growing interest in exploring the pharmacological potential of bicyclic compounds due to their unique physicochemical properties and biological activities. For instance, studies have shown that molecules with similar structural scaffolds exhibit promising effects in modulating enzyme activity and receptor binding. The amine and amide functionalities in N-({6-aminobicyclo[3.2.0]heptan-3-ylmethyl}-3-methylbutanamide) are particularly noteworthy, as they can participate in hydrogen bonding interactions, which are critical for stabilizing protein-ligand complexes.
The synthesis of N-({6-aminobicyclo[3.2.0]heptan-3-ylmethyl}-3-methylbutanamide) presents significant challenges due to the complexity of the bicyclic framework. Advanced synthetic methodologies, such as transition metal-catalyzed reactions and asymmetric synthesis, have been employed to construct this molecule with high precision. These techniques not only ensure the correct stereochemistry but also allow for the introduction of diverse substituents at strategic positions within the molecule.
The pharmacological evaluation of N-({6-aminobicyclo[3.2.0]heptan-3-ylmethyl}-3-methylbutanamide) has revealed several intriguing properties that make it a valuable candidate for further development. Initial in vitro studies have demonstrated its ability to interact with specific enzymes and receptors, suggesting potential applications in treating neurological disorders and inflammatory conditions. The compound's ability to modulate these biological pathways may be attributed to its unique structural features, including the rigid bicyclic core and the presence of multiple functional groups that can engage in specific interactions.
6-amino-bicyclo[3. 2. 0]heptan- 3- yl- methyl- }- 3- methylbutanamide } by modifying its chemical structure. Strategies such as solubility enhancements and metabolic stability improvements have been explored to enhance its therapeutic potential. These efforts are aligned with current trends in drug development, where optimizing pharmacokinetic profiles is essential for achieving clinical efficacy.
The use of computational modeling techniques has also played a crucial role in understanding the binding interactions of N-{(6-amino-bicyclo[3. 2. 0]heptan- 3- yl- methyl}- -methylbutanamide with biological targets. Molecular docking studies have provided insights into how this compound interacts with enzymes and receptors at an atomic level. These insights have guided medicinal chemists in designing analogs with improved binding affinity and selectivity. The integration of experimental data with computational predictions has been instrumental in accelerating the drug discovery process.
In conclusion, N-{(6-amino-bicyclo[ 3. 2. 0]heptan- 3- yl}methyl}- -methylbutanamide (CAS No. 21375 39- 81- 0 ) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features, coupled with preliminary pharmacological findings, make it an attractive molecule for developing novel therapeutic agents. Continued research efforts are warranted to fully elucidate its potential applications and optimize its pharmacological properties for clinical use.
2137539-81-0 (N-({6-aminobicyclo[3.2.0]heptan-3-yl}methyl)-3-methylbutanamide) Related Products
- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)
- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)
- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)
- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)
- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)
- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)
- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)
- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)
- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)
- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)




